Conotoxin M I (reduced)
CAS No.: 83481-45-2
VCID: VC0013376
Molecular Formula: C59H93N21O17S4
Molecular Weight: 1496.8 g/mol
* For research use only. Not for human or veterinary use.
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Description | Conotoxin MI (reduced) is a derivative of α-conotoxin MI, a 14-amino acid peptide isolated from the venom of the Conus magus (Magician’s cone snail) . α-Conotoxin MI is known for its potent activity as a competitive antagonist of muscle-type nicotinic acetylcholine receptors (nAChRs), effectively blocking synaptic transmission at the neuromuscular junction . These conotoxins are characterized by a specific arrangement of four cysteine residues (-CC-C-C-) and disulfide bonding patterns (Cys1-Cys3 and Cys2-Cys4) . The "reduced" form of α-conotoxin MI refers to a state where the disulfide bonds have been chemically reduced, leading to changes in its structural and functional properties . The reduced α-conotoxin MI has been characterized using NMR-pH titrations and molecular dynamics simulations to determine the protonation constants of its basic moieties, which include four cysteine thiolates . Research indicates that the disulfide motifs in the native α-conotoxin MI occur between cysteine moieties that exhibit similar thiolate basicities, suggesting a correlation between thiolate basicity and redox potential . Structure-activity relationship studies on α-conotoxin MI have identified key amino acids involved in stabilizing the complex between the toxin and the α-δ interface of the nAChR . For example, Proline-6 and Tyrosine-12 have been shown to significantly impact toxin potency at the high-affinity α/δ site while having little effect on the low-affinity α/γ binding . Other α-conotoxins, such as α-conotoxin GI, also inhibit muscular nAChRs . Investigations into variants of GI and MI have explored modifications to their structure and their effects on inhibitory functions . For instance, the 3/4- and 3/6-subfamily variants of α-conotoxins GI and MI have been studied to identify inhibitory functions towards muscular nAChRs, expanding the understanding of α-conotoxins and providing new motifs for further modifications . |
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CAS No. | 83481-45-2 |
Product Name | Conotoxin M I (reduced) |
Molecular Formula | C59H93N21O17S4 |
Molecular Weight | 1496.8 g/mol |
IUPAC Name | 2-[[6-amino-2-[[2-[[2-[2-[[1-[2-[[2-[[5-[(2-aminoacetyl)amino]-8-(diaminomethylideneamino)-4-oxo-2-(sulfanylmethyl)octanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]propanoylamino]-3-sulfanylpropanoyl]amino]acetyl]amino]hexanoyl]amino]-N-[1-[[1-[(1-amino-1-oxo-3-sulfanylpropan-2-yl)amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]butanediamide |
Standard InChI | InChI=1S/C59H93N21O17S4/c1-29(70-57(96)43-8-5-15-80(43)58(97)38(18-32-21-66-28-69-32)75-56(95)42(27-101)79-50(89)31(24-98)17-44(83)34(71-46(85)20-61)7-4-14-67-59(64)65)49(88)78-41(26-100)51(90)68-22-47(86)72-35(6-2-3-13-60)52(91)74-37(19-45(62)84)54(93)73-36(16-30-9-11-33(82)12-10-30)53(92)76-39(23-81)55(94)77-40(25-99)48(63)87/h9-12,21,28-29,31,34-43,81-82,98-101H,2-8,13-20,22-27,60-61H2,1H3,(H2,62,84)(H2,63,87)(H,66,69)(H,68,90)(H,70,96)(H,71,85)(H,72,86)(H,73,93)(H,74,91)(H,75,95)(H,76,92)(H,77,94)(H,78,88)(H,79,89)(H4,64,65,67) |
Standard InChIKey | YXBQTKPMFURSAT-UHFFFAOYSA-N |
SMILES | CC(C(=O)NC(CS)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CO)C(=O)NC(CS)C(=O)N)NC(=O)C2CCCN2C(=O)C(CC3=CN=CN3)NC(=O)C(CS)NC(=O)C(CC(=O)C(CCCN=C(N)N)NC(=O)CN)CS |
Canonical SMILES | CC(C(=O)NC(CS)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CO)C(=O)NC(CS)C(=O)N)NC(=O)C2CCCN2C(=O)C(CC3=CN=CN3)NC(=O)C(CS)NC(=O)C(CC(=O)C(CCCN=C(N)N)NC(=O)CN)CS |
Appearance | White lyophilized solidPurity rate: > 97 %AA sequence: Gly-Arg-Cys3-Cys4-His-Pro-Ala-Cys8-Gly-Lys-Asn-Tyr-Ser-Cys14-NH2Disulfide bonds: Cys3-Cys8 and Cys4-Cys14Length (aa): 14 |
Synonyms | alpha-conotoxin MI conotoxin M I conotoxin M-1 conotoxin M1 conotoxin MI CTx MI |
PubChem Compound | 78393017 |
Last Modified | Feb 18 2024 |
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